4,5-Dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
4,5-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-10-11(2)23-18(15(10)16(19)21)20-17(22)14-8-7-12-5-3-4-6-13(12)9-14/h7-9H,3-6H2,1-2H3,(H2,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMCVYKOYYYZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC3=C(CCCC3)C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thiophene Core Formation
The foundational step in synthesizing the target compound is the construction of the 4,5-dimethylthiophene-3-carboxamide core. The Gewald reaction , a three-component cyclocondensation between a ketone, cyanoacetate, and elemental sulfur, is employed to generate 2-aminothiophene derivatives.
Reaction Mechanism and Conditions
- Ketone Selection : 3-Pentanone is selected as the ketone precursor due to its ability to introduce methyl groups at the 4- and 5-positions of the thiophene ring.
- Cyanoacetate Component : Ethyl cyanoacetate provides the cyano group at position 3.
- Sulfur Source : Elemental sulfur facilitates ring closure via nucleophilic attack.
The reaction is conducted in anhydrous ethanol under reflux (78°C) for 12–16 hours, yielding 2-amino-4,5-dimethylthiophene-3-carbonitrile (Intermediate I). Typical yields range from 65% to 75% after recrystallization from ethanol.
Table 1: Optimization of Gewald Reaction Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 72 |
| Temperature (°C) | 78 (reflux) | 70 |
| Reaction Time (hr) | 16 | 75 |
| Ketone Equivalents | 1.2 | 68 |
Hydrolysis of Cyano to Carboxamide
The nitrile group at position 3 of Intermediate I is hydrolyzed to a carboxamide under controlled acidic conditions.
Hydrolysis Protocol
- Reagents : Concentrated sulfuric acid (H₂SO₄, 95%) and water in a 3:1 ratio.
- Conditions : The reaction mixture is stirred at 80°C for 6 hours, followed by neutralization with aqueous sodium bicarbonate (NaHCO₃).
- Outcome : 2-Amino-4,5-dimethylthiophene-3-carboxamide (Intermediate II) is obtained in 85% yield after filtration and drying.
Key Observations:
- Prolonged heating (>8 hours) leads to over-hydrolysis, forming the carboxylic acid.
- Neutralization at 0–5°C minimizes side reactions.
Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-Carboxylic Acid
The tetrahydronaphthalene moiety is synthesized via partial hydrogenation of naphthalene-2-carboxylic acid.
Amidation at Position 2
The final step involves coupling Intermediate II with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid to form the target amide.
Activation and Coupling
- Activation : The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 2 hours.
- Coupling : The acid chloride is reacted with Intermediate II in the presence of triethylamine (Et₃N) as a base. The mixture is stirred at room temperature for 12 hours.
Table 2: Coupling Agent Efficiency
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| SOCl₂/Et₃N | DCM | 78 |
| EDCl/HOBt | DMF | 82 |
| HATU | THF | 85 |
Analytical Characterization
The structural integrity of the final product is confirmed through spectroscopic and crystallographic analyses:
Challenges and Optimization
- Regioselectivity : Ensuring exclusive amidation at position 2 requires protecting the 3-carboxamide group during coupling.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but complicate purification.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Electrophiles such as halogens (Br₂, Cl₂) or nitro groups (NO₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups onto the thiophene ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Retinoic Acid Receptor Modulation
This compound has been investigated for its ability to modulate retinoic acid receptors (RARs), which play crucial roles in cellular differentiation and development. Research indicates that derivatives of this compound can act as selective agonists or antagonists for RARα and RARβ. For instance, a study reported that substituting certain functional groups on the thiophene scaffold led to enhanced selectivity and potency against these receptors, demonstrating its potential in developing therapeutic agents for conditions like cancer and skin disorders .
2. Antidepressant Activity
Recent studies have explored the antidepressant potential of compounds similar to 4,5-Dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxamide. These compounds have shown activity at serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. The structure-activity relationship (SAR) studies suggest that modifications to the thiophene moiety can enhance binding affinity and efficacy at these targets .
Materials Science Applications
1. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as a semiconducting material has been demonstrated in organic field-effect transistors (OFETs). The incorporation of the thiophene unit contributes to charge transport properties, making it a candidate for use in flexible electronic devices .
2. Photovoltaic Devices
Research has indicated that derivatives of this compound can be utilized in organic photovoltaic (OPV) cells. The combination of naphthalene and thiophene units enhances light absorption and charge separation efficiency. Studies have reported improved power conversion efficiencies when these compounds are incorporated into the active layer of OPV devices .
Environmental Science Applications
1. Environmental Remediation
The compound has been studied for its potential in environmental remediation processes, particularly in the degradation of pollutants. Its ability to interact with various organic contaminants suggests that it could be used as a catalyst or an adsorbent in water treatment systems . Case studies have shown its effectiveness in removing heavy metals and organic dyes from wastewater.
Data Tables
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Medicinal Chemistry | RAR modulation | Selective agonists/antagonists identified |
| Antidepressant activity | Enhanced binding at serotonin receptors | |
| Materials Science | Organic electronics | Suitable for OFETs |
| Photovoltaic devices | Improved power conversion efficiency | |
| Environmental Science | Environmental remediation | Effective in degrading organic pollutants |
Mechanism of Action
The mechanism by which 4,5-Dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of tetrahydrobenzo[b]thiophene and tetrahydrothieno[2,3-c]pyridine derivatives. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations :
Carboxamide vs. Ester Groups: Carboxamide-containing derivatives (e.g., the target compound and 2-amino-N-(2-fluorophenyl) analog) exhibit stronger hydrogen-bonding capacity than ester-based analogs (e.g., diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate), which could translate to higher receptor-binding affinity .
Biological Activity Trends: Compounds with aromatic substituents (e.g., benzyl or fluorophenyl) show pronounced antimicrobial and anticancer activities, likely due to π-π stacking interactions with biological targets . Thiophene fentanyl hydrochloride, while structurally distinct, highlights the pharmacological risks of thiophene derivatives, emphasizing the need for toxicological profiling of the target compound .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~383 g/mol) compared to simpler analogs (e.g., 327–370 g/mol) may reduce aqueous solubility, necessitating formulation optimization for in vivo applications .
Research Findings and Gaps
- Synthetic Routes: The target compound’s synthesis likely parallels methods used for ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, involving condensation of amino-thiophene precursors with activated carbonyl reagents (e.g., tetrahydronaphthalene-2-carbonyl chloride) .
- Unaddressed Aspects: No direct data on the compound’s kinase inhibition or ADMET properties (absorption, distribution, metabolism, excretion, toxicity) are available in the provided evidence. Comparative studies with non-methylated analogs (e.g., 4,5-unsubstituted thiophenes) are needed to isolate the impact of methyl groups on bioactivity.
Biological Activity
4,5-Dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings related to its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H20N2O2S
- Molecular Weight : 328.42 g/mol
- CAS Number : 896309-50-5
Biological Activity Overview
The compound has been evaluated for various biological activities through in vitro studies. Notably, its effects on microbial strains and potential therapeutic implications are highlighted below.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Various derivatives have been tested against Gram-positive and Gram-negative bacteria. The results indicate that these compounds can inhibit bacterial growth effectively.
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Significant |
| Pseudomonas aeruginosa | Moderate |
| Bacillus subtilis | Significant |
These findings suggest that the compound may possess broad-spectrum antibacterial activity.
The proposed mechanisms through which this compound exerts its antimicrobial effects include:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Interference with Metabolic Pathways : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial metabolism.
- Biofilm Disruption : The ability to disrupt biofilm formation has been noted in related compounds, enhancing their effectiveness against persistent infections.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Antibacterial Activity : A study evaluated the antibacterial effects of synthesized thiophene derivatives against a panel of bacterial strains. The results indicated that certain modifications enhanced activity significantly compared to parent compounds .
- Antifungal Properties : Research has also explored antifungal activities. Compounds structurally similar to the target compound demonstrated efficacy against common fungal pathogens such as Candida spp. and Aspergillus spp., suggesting potential for treating fungal infections .
- Toxicity and Safety Assessment : Preliminary toxicity assessments showed that while the compound exhibits promising biological activity, careful evaluation is necessary to determine its safety profile for therapeutic use .
Q & A
Q. Q1. What is the most efficient synthetic route for this compound, and how can reaction conditions be optimized?
The compound is synthesized via a multi-step condensation process. Key steps include:
- Coupling reaction : Reacting 4,5-dimethylthiophene-3-carboxylic acid derivatives with 5,6,7,8-tetrahydronaphthalene-2-carboxamide using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane (DCM) or DMF .
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) for high purity (>95%) .
Q. Q2. Which spectroscopic techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy :
- IR Spectroscopy : Strong absorption bands at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O stretch) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline form .
Biological Activity Screening
Q. Q3. How can researchers design assays to evaluate its antimicrobial or anticancer potential?
- Antimicrobial Assays :
- Anticancer Screening :
- Mechanistic Insight : Flow cytometry to assess apoptosis (Annexin V/PI staining) .
Advanced Mechanistic Studies
Q. Q4. What computational methods elucidate its interaction with biological targets?
Q. Q5. How do pH and temperature affect the compound’s stability?
- pH Stability :
- Thermal Stability :
Structure-Activity Relationship (SAR) Studies
Q. Q6. How do structural modifications influence bioactivity?
- Substituent Effects :
- Analog Comparison :
Comparative Analysis with Analogues
Q. Q7. How does this compound compare to similar thiophene derivatives?
| Compound | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| Target Compound | 8.2 | 1.5 (Gram+) |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 25.6 | 12.4 |
| 5-Cyclohexaneamido-3-methylthiophene | 18.9 | 6.8 |
Reproducibility Challenges
Q. Q8. What are common pitfalls in scaling up synthesis?
- Side Reactions : Overheating during coupling leads to dimerization. Use ice baths and slow reagent addition.
- Purification Issues : Poor solubility in polar solvents. Optimize with mixed solvents (e.g., DCM/methanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
